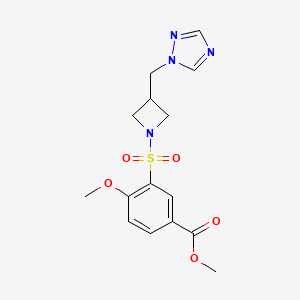
methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that can include the use of Density Functional Theory (DFT) methods for optimization, indicating the theoretical underpinning required for their creation. For instance, compounds with similar complex structures have been synthesized through reactions involving elements like sulfur, nitrogen, and oxygen, showcasing the intricate steps needed to form such molecules (Gül Kotan & H. Yuksek, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through various spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. These analyses reveal details about the bond lengths, angles, and overall geometry of the molecule, contributing to a deeper understanding of its chemical behavior and reactivity (C. Chan, J. C. Ma, & T. Mak, 1977).
Chemical Reactions and Properties
Chemical reactions involving such molecules can be complex, often involving the formation of new rings or the introduction of functional groups through catalyzed reactions. For example, the use of rhodium catalysis has been shown to facilitate the synthesis of polysubstituted derivatives, illustrating the compound's versatility in chemical transformations (Xiaoqiang Lei et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through experimental studies, which can include the measurement of specific heats, densities, and other thermodynamic parameters.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other molecules, are key to determining the compound's potential applications. These properties can be influenced by the molecule's functional groups and overall structure. Studies have shown that the introduction of sulfamoyl azides and subsequent reactions can lead to the formation of stable triazoles, indicating a method for modifying the chemical properties of such compounds (Jeffrey C. Culhane & V. Fokin, 2011).
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
- Azetidinones, similar to parts of the compound's structure, have been studied for their reactivities and potential in synthesis. Hirai et al. (1973) discussed the reactivities of 4-arylthio-2-azetidinones, exploring treatments that yield various derivatives, including sulfoxides and sulfone derivatives, which are indicative of the versatile reactivity and potential application of azetidinone-containing compounds in synthesis Hirai, Matsuda, & Kishida, 1973.
Triazole Chemistry
- The chemistry of triazoles, another component of the compound, has been extensively explored. Pokhodylo and Obushak (2019) reported on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating the potential of triazole compounds for constructing complex molecules, which might suggest applications in material science or pharmaceuticals Pokhodylo & Obushak, 2019.
Sulfonyl Functionalities
- The incorporation of sulfonyl functionalities into molecules, as seen in the compound , is a common strategy to enhance reactivity, stability, or bioactivity. Culhane and Fokin (2011) discussed the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, demonstrating the utility of sulfonyl groups in generating reactive intermediates for further chemical transformations, potentially relevant to the development of new materials or therapeutic agents Culhane & Fokin, 2011.
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-23-13-4-3-12(15(20)24-2)5-14(13)25(21,22)19-7-11(8-19)6-18-10-16-9-17-18/h3-5,9-11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLEHVVYQRAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


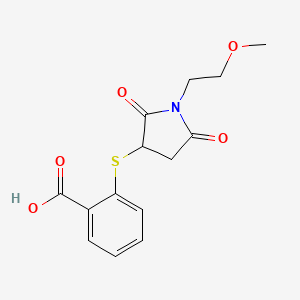

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)

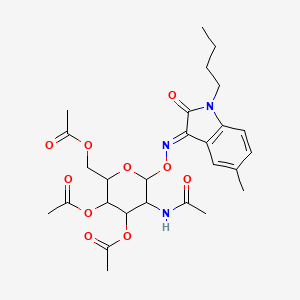
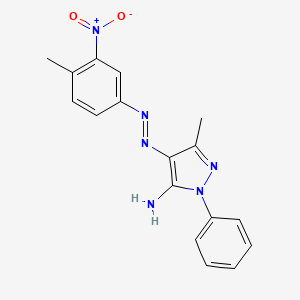

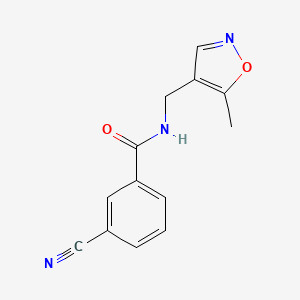


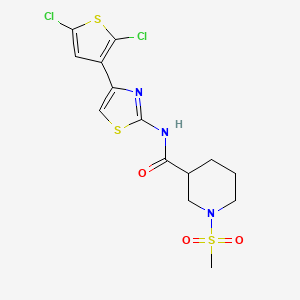
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
